(4-Chloro-1-benzofuran-3-yl)methanamine
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Overview
Description
(4-Chloro-1-benzofuran-3-yl)methanamine is an organic compound with the molecular formula C9H8ClNO. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a chlorine atom at the 4-position and an amine group at the 3-position of the benzofuran ring makes this compound unique and potentially useful in various scientific applications .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran compounds have been found to inhibit the function of certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been reported to exhibit antimicrobial activity . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Cellular Effects
Benzofurans may prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase; this has been linked to the development of cancer . This can also slow the growth of different tumor cells, including those that lead to liver and cervical cancer .
Molecular Mechanism
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This could potentially be a mechanism of action for this compound.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at 4 degrees Celsius and it has a purity of 95% .
Metabolic Pathways
Benzofuran derivatives have been reported to inhibit Src kinase , which could potentially affect various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-benzofuran-3-yl)methanamine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often use copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-benzofuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(4-Chloro-1-benzofuran-3-yl)methanamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(4-Trifluoromethylphenyl)methanamine: This compound has a trifluoromethyl group instead of a chlorine atom, which can affect its reactivity and biological activity.
1-(4-Trifluoromethylphenyl)methylamine: Similar to the previous compound, but with a different substitution pattern.
Uniqueness
(4-Chloro-1-benzofuran-3-yl)methanamine is unique due to the presence of both a chlorine atom and an amine group on the benzofuran ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Biological Activity
(4-Chloro-1-benzofuran-3-yl)methanamine is an organic compound with the molecular formula C9H8ClNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and research.
Target of Action
Benzofuran derivatives, including this compound, exhibit strong biological activities by interacting with various biological targets. These interactions can lead to significant changes in cellular processes that affect growth and survival.
Mode of Action
The compound may inhibit specific enzymes or pathways involved in cell proliferation and survival. For instance, it has been reported to interfere with serine/threonine kinases, which are crucial for cell cycle regulation during the G2/M phase. This interference has implications for cancer development and treatment strategies.
Antimicrobial Activity
Research indicates that benzofuran derivatives possess antimicrobial properties. This compound may inhibit bacterial growth through mechanisms that disrupt cellular integrity or function .
Anti-Tumor Activity
Some studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of signaling pathways that lead to programmed cell death.
Research Applications
Field | Application |
---|---|
Chemistry | Used as an intermediate in synthesizing more complex organic molecules. |
Biology | Potential candidate for studying biological interactions and pathways. |
Medicine | Investigated for anticancer activities; may be developed into therapeutic agents. |
Industry | Applicable in developing new materials and chemical processes. |
Case Studies and Research Findings
- Cancer Treatment Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. These findings suggest potential as a chemotherapeutic agent.
- Antibacterial Efficacy : A comparative study highlighted the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
- Oxidative Stress Reduction : Research has indicated that benzofuran derivatives can mitigate oxidative stress in cellular models, suggesting a protective role against oxidative damage related to various diseases.
Properties
IUPAC Name |
(4-chloro-1-benzofuran-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDQQHHKRLLOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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